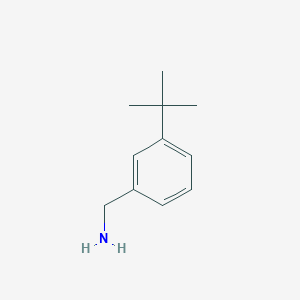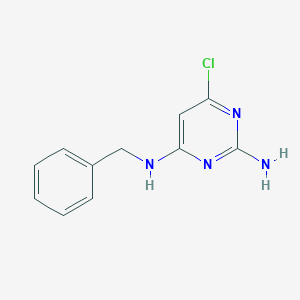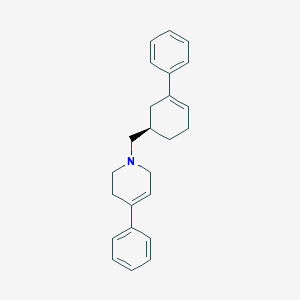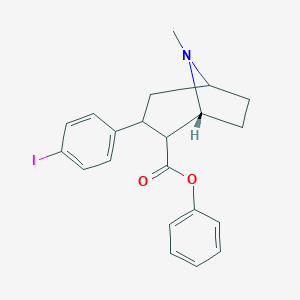
3-(4-Iodophenyl)tropan-2beta-carboxylic acid phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Iodophenyl)tropan-2beta-carboxylic acid phenyl ester, also known as WF-23, is a chemical compound that belongs to the tropane family. It is a potent inhibitor of dopamine reuptake, making it a potential candidate for the treatment of various neurological disorders.
Mecanismo De Acción
3-(4-Iodophenyl)tropan-2beta-carboxylic acid phenyl ester acts as a competitive inhibitor of DAT, preventing the reuptake of dopamine into presynaptic neurons and increasing dopamine levels in the synaptic cleft. This leads to an increase in dopaminergic neurotransmission, which is associated with the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It increases dopamine levels in the striatum and prefrontal cortex, leading to improvements in motor function, cognitive function, and mood. It also increases the release of dopamine in the nucleus accumbens, which is associated with the rewarding effects of drugs of abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-Iodophenyl)tropan-2beta-carboxylic acid phenyl ester is its high selectivity for DAT, which reduces the risk of off-target effects. However, its potency may also pose a challenge in terms of dosing and toxicity. Another limitation is the lack of studies on its long-term effects and potential for abuse.
Direcciones Futuras
There are several future directions for the research and development of 3-(4-Iodophenyl)tropan-2beta-carboxylic acid phenyl ester. One area of focus is the optimization of its pharmacokinetic properties to improve its efficacy and reduce toxicity. Another area of interest is the investigation of its potential for the treatment of other neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and schizophrenia. Additionally, the development of this compound analogs with improved selectivity and potency could lead to the discovery of new therapeutic agents.
Métodos De Síntesis
The synthesis of 3-(4-Iodophenyl)tropan-2beta-carboxylic acid phenyl ester involves several steps. The first step is the preparation of 3-(4-iodophenyl)tropan-2beta-carboxylic acid, which is obtained by reacting tropinone with iodobenzene in the presence of a palladium catalyst. The resulting product is then esterified with phenol in the presence of a strong acid catalyst to obtain this compound.
Aplicaciones Científicas De Investigación
3-(4-Iodophenyl)tropan-2beta-carboxylic acid phenyl ester has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, depression, and addiction. It has been shown to have a high affinity for dopamine transporter (DAT) and to inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain.
Propiedades
Número CAS |
146145-22-4 |
|---|---|
Fórmula molecular |
C8H4ClF3O2 |
Peso molecular |
447.3 g/mol |
Nombre IUPAC |
phenyl (1R)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C21H22INO2/c1-23-16-11-12-19(23)20(21(24)25-17-5-3-2-4-6-17)18(13-16)14-7-9-15(22)10-8-14/h2-10,16,18-20H,11-13H2,1H3/t16?,18?,19-,20?/m1/s1 |
Clave InChI |
YGQAUDOSACJSSX-KZJURKFRSA-N |
SMILES isomérico |
CN1[C@@H]2CCC1CC(C2C(=O)OC3=CC=CC=C3)C4=CC=C(C=C4)I |
SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC4=CC=CC=C4 |
SMILES canónico |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC4=CC=CC=C4 |
Sinónimos |
3-(4-iodophenyl)tropan-2beta-carboxylic acid phenyl ester RTI 122 RTI-122 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-5-hydroxy-6-methyl-3,4-bis[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B232666.png)
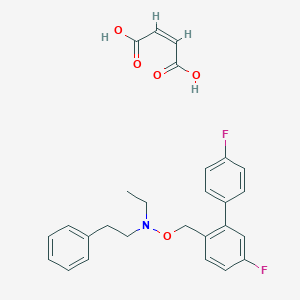
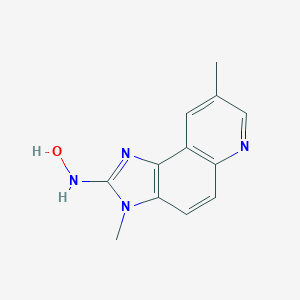
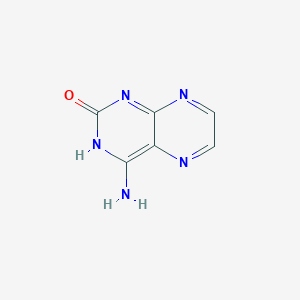
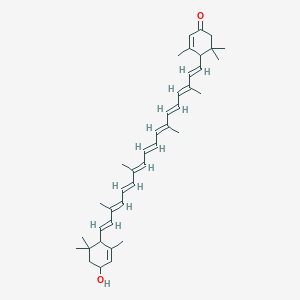
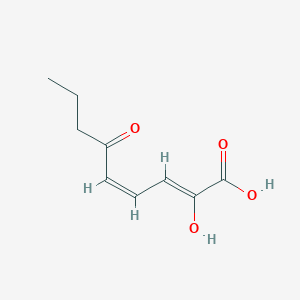
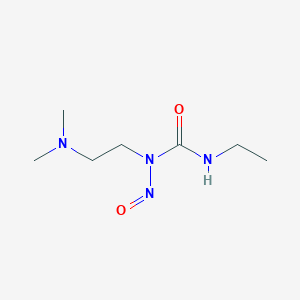
![2-O-methyl 4a-O-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicene-2,4a-dicarboxylate](/img/structure/B232742.png)
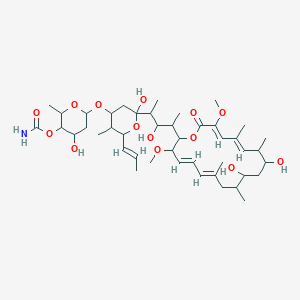
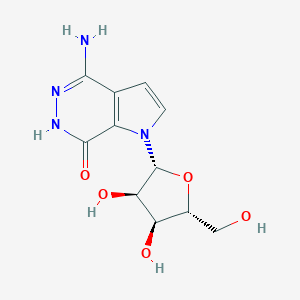
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B232774.png)
